Physicochemical properties of 4-Ethoxyamphetamine HCl
Physicochemical properties of 4-Ethoxyamphetamine HCl
An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxyamphetamine HCl
This guide provides a comprehensive technical overview of the physicochemical properties of 4-Ethoxyamphetamine Hydrochloride (4-ETA HCl). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical analytical methodologies. The structure of this guide is dictated by the scientific workflow, moving from basic identification and core properties to advanced spectroscopic characterization and analytical separation techniques.
Molecular Identity and Structural Elucidation
4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a research chemical belonging to the phenethylamine and amphetamine classes.[1] It is structurally analogous to the more well-known para-methoxyamphetamine (PMA), with an ethoxy group substituting the methoxy group at the 4-position of the phenyl ring.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for analytical standard preparation.
Key Identifiers:
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IUPAC Name: 1-(4-ethoxyphenyl)propan-2-amine hydrochloride
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Common Synonyms: 4-ETA, para-Ethoxyamphetamine
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CAS Number: 129476-58-0 (for free base)[1]
Chemical Structure and Formula
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Molecular Formula (HCl Salt): C₁₁H₁₈ClNO
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Molecular Formula (Free Base): C₁₁H₁₇NO[1]
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Molecular Weight (Free Base): 179.26 g/mol [1]
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Molecular Weight (HCl Salt): 215.72 g/mol
Core Physicochemical Data
The fundamental physicochemical properties of a compound are critical for designing analytical methods, developing formulations, and understanding its behavior in biological systems. The data for 4-Ethoxyamphetamine HCl is summarized below. Where direct data is unavailable, values are inferred from closely related analogs like 4-Methoxyamphetamine HCl.
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white crystalline solid. | Typical for amine hydrochloride salts. |
| Melting Point | Data not available. Expected to be a distinct point due to crystalline nature. | N/A |
| Solubility | PBS (pH 7.2): Expected to be soluble (~10 mg/mL).Methanol: Soluble.Ethanol: Soluble.DMF/DMSO: Soluble (~30 mg/mL). | Inferred from 4-Methoxyamphetamine HCl solubility data.[2] Amine salts are generally water-soluble. |
| pKa | Estimated ~9.5 - 10.0 | Based on the pKa of similar amphetamines.[3] The primary amine group dictates the basicity. |
| Stability & Storage | Store at -20°C, protected from light and moisture. Stable for ≥ 3 years under these conditions. | Based on storage recommendations for analogous compounds like 4-Methoxyamphetamine HCl.[4] |
Spectroscopic Characterization: A Practical Approach
Spectroscopic analysis is the cornerstone of structural confirmation. This section details the expected outcomes and underlying principles for the characterization of 4-Ethoxyamphetamine HCl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile amphetamine derivatives.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a 1 mg/mL solution of 4-Ethoxyamphetamine HCl in methanol.
-
Injection: Inject 1 µL into the GC system.
-
GC Column: Use a non-polar column, such as a 5% phenyl/95% methyl silicone column.
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Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/minute.
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Ionization: Use standard Electron Ionization (EI) at 70 eV.
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Detection: Scan a mass range from m/z 40 to 400.
Causality of Fragmentation: The fragmentation of 4-Ethoxyamphetamine is driven by the stability of the resulting ions. The primary cleavage event is the alpha-cleavage of the C-C bond between the alpha and beta carbons of the side chain. This yields a highly stable iminium cation, which typically forms the base peak in the spectrum.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): A weak signal is expected at m/z 179 (corresponding to the free base).
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Base Peak: A strong signal at m/z 44 resulting from the [CH(NH₂)-CH₃]⁺ iminium fragment.
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Key Fragments:
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m/z 135: From the tropylium-like ion formed after the loss of the ethyl group from the ethoxybenzyl moiety.
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m/z 107: From the ethoxy-tropylium ion. This fragment helps distinguish it from methylenedioxy analogs.[5]
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Caption: Predicted EI-MS fragmentation pathway for 4-Ethoxyamphetamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve ~5-10 mg of 4-Ethoxyamphetamine HCl in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
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Internal Standard: Tetramethylsilane (TMS) can be used, though the solvent peak is often sufficient for referencing.[6]
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Spectrometer: A 400 MHz or higher field spectrometer is recommended.
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Acquisition: Acquire standard ¹H and ¹³C spectra.
¹H NMR - Predicted Spectrum: The ¹H NMR spectrum is expected to show distinct signals characteristic of a para-substituted aromatic ring and the amphetamine side chain. The key differentiator from its methoxy analog is the ethoxy group's ethyl pattern.
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Aromatic Protons (δ 7.0-7.4 ppm): Two doublets, integrating to 2 protons each, are expected. This classic AA'BB' system is indicative of para substitution.[7][8]
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Ethoxy Group (δ 4.0-4.2 ppm & δ 1.3-1.5 ppm): A quartet (2H) from the -O-CH₂ - protons and a triplet (3H) from the -CH₂-CH₃ protons.
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Methine Proton (δ 3.5-3.7 ppm): A multiplet (1H) corresponding to the proton on the chiral center (-CH (NH₂)-).
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Methylene Protons (δ 2.8-3.2 ppm): Two doublet of doublets (2H total) for the diastereotopic protons of the -CH₂ - group adjacent to the aromatic ring.[8]
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Methyl Protons (δ 1.2-1.4 ppm): A doublet (3H) from the methyl group on the side chain.
¹³C NMR - Predicted Spectrum:
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Aromatic Carbons: Four signals are expected. The carbon attached to the ethoxy group (~158 ppm), the carbon attached to the side chain (~130 ppm), and two signals for the other four aromatic carbons (~130 ppm and ~115 ppm).
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Side Chain Carbons: Signals for the methine (~50 ppm), methylene (~40 ppm), and methyl (~20 ppm) carbons.
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Ethoxy Group Carbons: Signals for the methylene (~63 ppm) and methyl (~15 ppm) carbons.
Caption: Standard workflow for NMR sample analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR-ATR
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Sample Preparation: Place a small amount of the crystalline solid directly onto the Attenuated Total Reflectance (ATR) crystal.
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Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
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Background: A background scan of the empty ATR crystal should be taken first.
Expected Vibrational Bands: The spectrum is consistent with a primary amine hydrochloride salt and a para-disubstituted aromatic ring.[7][9]
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~3000-2800 cm⁻¹: N-H stretching from the primary amine salt (R-NH₃⁺). These are often broad.
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~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl, methylene, and methine groups.
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~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether.
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~1040 cm⁻¹: Symmetric C-O-C stretching of the ether.
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~830 cm⁻¹: C-H out-of-plane bending, characteristic of para-disubstitution.
Analytical Methodologies for Separation and Quantification
For quantitative analysis or separation from complex matrices, chromatographic techniques are essential.
High-Performance Liquid Chromatography (HPLC)
Protocol: Reversed-Phase HPLC
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Column: C18 reversed-phase column (e.g., 5 µm particle size, 15 cm length).
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Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 5.5) and an organic modifier like methanol or acetonitrile. A typical starting point is 70:30 buffer:methanol.[10]
-
Detection: UV detection at wavelengths corresponding to the absorbance maxima of the phenyl ring (e.g., ~225 nm and ~277 nm).[4]
-
Flow Rate: 1.0 mL/min.
Causality: The separation is based on the partitioning of the analyte between the non-polar stationary phase (C18) and the polar mobile phase. As a moderately polar compound, 4-ETA's retention time can be finely tuned by adjusting the organic modifier concentration in the mobile phase.
Thin-Layer Chromatography (TLC)
TLC provides a rapid and cost-effective method for preliminary identification and purity assessment.
Protocol: Normal-Phase TLC
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Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol, with a small amount of ammonium hydroxide to prevent peak tailing (e.g., 85:10:5 Ethyl Acetate:Methanol:Ammonium Hydroxide).
-
Visualization:
-
View under UV light (254 nm) to see quenching.
-
Spray with a ninhydrin solution and heat. Primary amines like 4-ETA will produce a characteristic purple spot.[11]
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Synthesis, Stability, and Concluding Remarks
Synthesis Overview: 4-Ethoxyamphetamine is commonly synthesized from 4-ethoxyphenyl-2-propanone. A widely used clandestine method is the Leuckart reaction, which involves treating the ketone with formamide or ammonium formate, followed by acid hydrolysis of the resulting N-formyl intermediate.[12] Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or reaction byproducts.
Trustworthiness of Protocols: The analytical protocols described herein are based on established methodologies for the characterization of amphetamine-class compounds.[9][13][14] By comparing the data obtained from orthogonal techniques—such as matching the molecular weight from MS with the structural framework from NMR and the functional groups from FTIR—a self-validating and unambiguous identification of 4-Ethoxyamphetamine HCl can be achieved.
This guide serves as a foundational resource for scientists working with 4-Ethoxyamphetamine HCl. The combination of tabulated physical data, detailed experimental protocols, and explanations of the underlying scientific principles provides the necessary framework for confident and accurate characterization.
References
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para-Ethoxyamphetamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Dal Cason, T. A. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 4(1-4), 39-45. Available from: [Link]
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Dal Cason, T. A. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Retrieved January 14, 2026, from [Link]
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Dal Cason, T. A. (2006). 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (+-)-p-Methoxyamphetamine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved January 14, 2026, from [Link]
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Clark, C. R., et al. (2005). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of the American Society for Mass Spectrometry, 16(5), 737-746. Available from: [Link]
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Khajeamorn, S., et al. (2011). Analytical Methods. OPUS at UTS. Retrieved January 14, 2026, from [Link]
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Hauser, F., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Applied Sciences, 11(8), 3656. Available from: [Link]
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Frison, G., et al. (2007). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 169(2-3), 164-175. Available from: [Link]
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SWGDRUG. (2005). AMPHETAMINE. Retrieved January 14, 2026, from [Link]
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Musile, G., et al. (2013). Analytical study of amphetamine and methamphetamine by reversed-phase high-performance liquid chromatography method. Journal of Chromatographic Science, 51(7), 633-641. Available from: [Link]
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